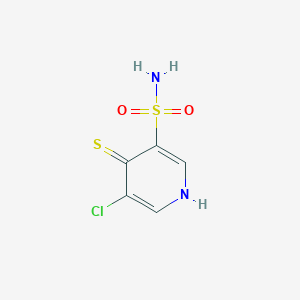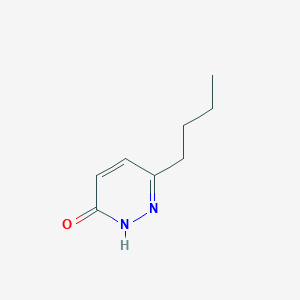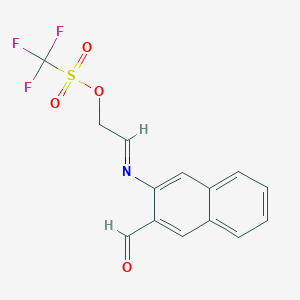
2-((3-Formylnaphthalen-2-yl)imino)ethyl trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3-Formylnaphthalen-2-yl)imino)ethyl trifluoromethanesulfonate is a chemical compound with the molecular formula C14H10F3NO4S and a molecular weight of 373.31 g/mol . This compound is known for its unique structure, which includes a naphthalene ring system and a trifluoromethanesulfonate group, making it a valuable intermediate in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Formylnaphthalen-2-yl)imino)ethyl trifluoromethanesulfonate typically involves the reaction of 3-formylnaphthalene with ethyl trifluoromethanesulfonate in the presence of a suitable base. The reaction is carried out under controlled conditions, often at low temperatures (2-8°C) to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is generally produced in research laboratories and specialized chemical manufacturing facilities. The process involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2-((3-Formylnaphthalen-2-yl)imino)ethyl trifluoromethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Substitution: The trifluoromethanesulfonate group can be substituted with other nucleophiles, leading to a variety of functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the trifluoromethanesulfonate group under mild conditions.
Major Products Formed
The major products formed from these reactions include naphthoquinone derivatives, alcohols, and various substituted naphthalene compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-((3-Formylnaphthalen-2-yl)imino)ethyl trifluoromethanesulfonate has several scientific research applications:
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 2-((3-Formylnaphthalen-2-yl)imino)ethyl trifluoromethanesulfonate involves its ability to act as an electrophile in various chemical reactions. The trifluoromethanesulfonate group is a good leaving group, facilitating nucleophilic substitution reactions. The naphthalene ring system can participate in π-π interactions and other non-covalent interactions, making it useful in molecular recognition and binding studies.
Comparison with Similar Compounds
Similar Compounds
- 2-((3-Formylnaphthalen-2-yl)imino)ethyl methanesulfonate
- 2-((3-Formylnaphthalen-2-yl)imino)ethyl tosylate
- 2-((3-Formylnaphthalen-2-yl)imino)ethyl mesylate
Uniqueness
2-((3-Formylnaphthalen-2-yl)imino)ethyl trifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate group, which imparts distinct chemical properties such as increased electrophilicity and stability. This makes it a valuable reagent in organic synthesis and various chemical transformations.
Properties
Molecular Formula |
C14H10F3NO4S |
|---|---|
Molecular Weight |
345.30 g/mol |
IUPAC Name |
2-(3-formylnaphthalen-2-yl)iminoethyl trifluoromethanesulfonate |
InChI |
InChI=1S/C14H10F3NO4S/c15-14(16,17)23(20,21)22-6-5-18-13-8-11-4-2-1-3-10(11)7-12(13)9-19/h1-5,7-9H,6H2 |
InChI Key |
KMARQCNVNOQLEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C=O)N=CCOS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2'-Chloro-5'-fluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12998932.png)

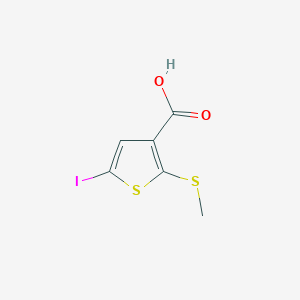
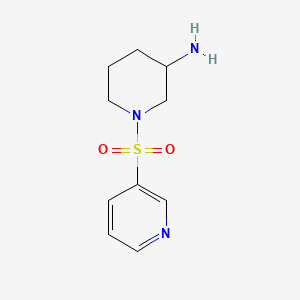
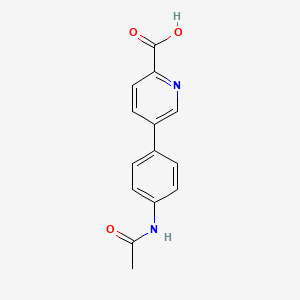
![1-((8-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)methyl)piperidine-4-carboxylic acid](/img/structure/B12998965.png)
![2-chloro-N-[2-(cyclopropylmethylamino)cyclohexyl]acetamide](/img/structure/B12998970.png)
![5-(Hydroxymethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B12998981.png)
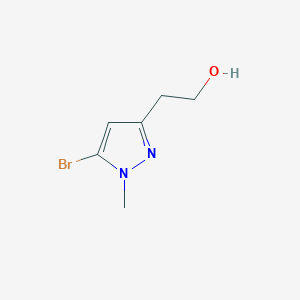
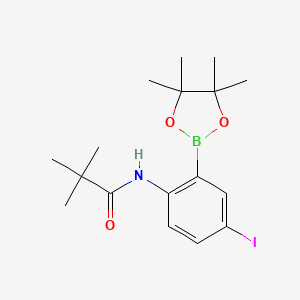
![(R)-3-Azaspiro[5.5]undecan-7-amine dihydrochloride](/img/structure/B12998995.png)
